HDAC6-Selective Inhibition vs. HDAC3
In a direct comparative in vitro profiling study using fluorogenic substrate RHKKAc, 5-(m-Hydroxybenzylidene)rhodanine demonstrated potent inhibition of human HDAC6 (IC50 = 20 nM) and a 6.65-fold selectivity window over HDAC3 (IC50 = 133 nM) [1]. This contrasts with pan-HDAC inhibitors that lack isoform discrimination. The quantitative selectivity index (HDAC3 IC50 / HDAC6 IC50 = 6.65) provides a concrete, verifiable metric for selecting this compound in HDAC6-targeted studies where HDAC3 off-target effects must be minimized.
| Evidence Dimension | Inhibitory potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | HDAC6 IC50 = 20 nM; HDAC3 IC50 = 133 nM |
| Comparator Or Baseline | HDAC3 (internal selectivity control) |
| Quantified Difference | 6.65-fold selectivity for HDAC6 over HDAC3 |
| Conditions | Recombinant human HDAC6 (residues 379-382) and HDAC3, fluorogenic RHKKAc substrate assay |
Why This Matters
This quantifiable selectivity profile enables targeted HDAC6 inhibition in epigenetic research, avoiding confounding cellular effects associated with HDAC3 blockade.
- [1] BindingDB. BDBM50588334 (CHEMBL5171489). BindingDB: A public, web-accessible database of measured binding affinities. University of California San Diego, Skaggs School of Pharmacy. Data curated from ChEMBL. View Source
